molecular formula C8H16Cl4O2Ti B1589298 Tetrachlorobis(tetrahydrofuran)titanium(IV) CAS No. 31011-57-1

Tetrachlorobis(tetrahydrofuran)titanium(IV)

Cat. No. B1589298
CAS RN: 31011-57-1
M. Wt: 333.9 g/mol
InChI Key: LXWBMENBONGPSB-UHFFFAOYSA-J
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Description

Tetrachlorobis(tetrahydrofuran)titanium(IV), also known as TiCl4-THF, is a commonly used reagent in organic synthesis due to its Lewis acidic properties . It is used as a catalyst in various Friedel-Crafts reactions for the synthesis of aromatic compounds .


Synthesis Analysis

While specific synthesis methods for Tetrachlorobis(tetrahydrofuran)titanium(IV) were not found in the search results, it is known to be a commonly used reagent in organic synthesis . It is used as a catalyst in various Friedel-Crafts reactions for the synthesis of aromatic compounds .


Molecular Structure Analysis

The linear formula for Tetrachlorobis(tetrahydrofuran)titanium(IV) is TiCl4 · 2THF . The molecular weight is 333.89 .


Chemical Reactions Analysis

Tetrachlorobis(tetrahydrofuran)titanium(IV) is used as a catalyst in various Friedel-Crafts reactions for the synthesis of aromatic compounds . It can also be used as a catalyst in intermolecular hydroamination reactions .


Physical And Chemical Properties Analysis

Tetrachlorobis(tetrahydrofuran)titanium(IV) is a crystalline form of TiCl4 . It has a melting point of 126-128 °C (lit.) . The storage temperature is 2-8°C .

Scientific Research Applications

Complex Formation and Ligand Binding

Tetrachlorobis(tetrahydrofuran)titanium(IV) is involved in the formation of various complexes. For instance, it reacts with bidentate Schiff bases in the presence of trimethylamine to yield complexes characterized by spectral studies (Sharma, Khera, & Kaushik, 1983). Similarly, the reaction of titanium tetrachloride with aromatic nitrogen bases leads to neutral complexes where the titanium atom is bonded to chloro and nitrogen atoms, forming a distorted octahedral environment around the titanium atom (Hensen, Lemke, & Bolte, 1999).

Structural Analysis

Structural analysis of titanium(IV) complexes is a significant area of research. For example, the crystal structure of di-μ-chloro-tetrachlorobis(diethyl o-phthalate)dititanium(III) was determined by X-ray diffraction, revealing octahedral coordination of titanium(III) ions (Sobota, Ejfler, Utko, & Lis, 1991). Moreover, complexes such as trans-tetrachlorobis(N,N,N',N',N'',N''-hexamethyl-phosphoric triamide-O)titanium have been studied for their monomeric structure and octahedral coordination around the metal center (Clegg, O'neil, Henderson, & Mulvey, 1993).

Photocatalytic Applications

Titanium(IV) compounds have been investigated for photocatalytic applications. For instance, the photocatalytic hydrogenation of furan to tetrahydrofuran in alcoholic suspensions of metal-loaded titanium(IV) oxide showed high efficiency and quantum efficiency when palladium was used as a co-catalyst (Nakanishi, Tanaka, Hashimoto, & Kominami, 2017).

Synthesis and Chemical Reactions

Tetrachlorobis(tetrahydrofuran)titanium(IV) is involved in various synthesis and chemical reactions. For example, tetrahydrofurans and tetrahydropyrans tethered to arenes were shown to undergo cyclisation to tetralins when exposed to titanium tetrachloride, suggesting a highly stereospecific S N 2 type mechanism (Harrowven & Dainty, 1997).

Impurity Analysis in Production

In the production of titanium tetrachloride, impurities such as iron chlorides and vanadium chlorides can be produced. The purification process often involves removal techniques, and the residue analysis offers insights into the composition of such impurities, which include titanium, copper, chlorine, and vanadium (Gu, Wang, & Yang, 2019).

Antimicrobial Studies

Complexes involving titanium(IV) have been studied for their antimicrobial potential. For instance, bis(cyclopentadienyl)titanium(IV) derivatives with Schiff bases derived from 2-amino-5-phenyl-1,3,4-thiadiazole were synthesized and characterized, with studies conducted to assess their growth-inhibiting potential against various fungal and bacterial strains (Srivastava, Pandey, & Sengupta, 2005).

Safety and Hazards

Tetrachlorobis(tetrahydrofuran)titanium(IV) is considered hazardous. It is classified as a flammable solid and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust, washing hands thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .

Mechanism of Action

Target of Action

Tetrachlorobis(tetrahydrofuran)titanium(IV) is a coordination compound that primarily targets organic compounds in chemical reactions . It is a strong Lewis acid , which means it can accept electron pairs from other molecules, making it an effective catalyst in various chemical reactions .

Mode of Action

The mode of action of Tetrachlorobis(tetrahydrofuran)titanium(IV) involves its interaction with its targets through its Lewis acidic properties . It can accept electron pairs from other molecules, facilitating the breaking and forming of bonds in chemical reactions . This property makes it an effective catalyst in various Friedel-Crafts reactions for the synthesis of aromatic compounds .

Biochemical Pathways

Tetrachlorobis(tetrahydrofuran)titanium(IV) affects the biochemical pathways involved in the synthesis of aromatic compounds . By acting as a catalyst in Friedel-Crafts reactions, it facilitates the alkylation and acylation of aromatic compounds . The downstream effects include the production of various aromatic compounds, which are crucial in many chemical and pharmaceutical industries .

Pharmacokinetics

Instead, its effectiveness is determined by its reactivity and stability under the conditions of the chemical reactions it catalyzes .

Result of Action

The result of Tetrachlorobis(tetrahydrofuran)titanium(IV)'s action is the facilitation of chemical reactions, specifically the synthesis of aromatic compounds . By accepting electron pairs from other molecules, it enables the breaking and forming of bonds, leading to the production of desired aromatic compounds .

properties

IUPAC Name

oxolane;tetrachlorotitanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O.4ClH.Ti/c2*1-2-4-5-3-1;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWBMENBONGPSB-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC1.C1CCOC1.Cl[Ti](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl4O2Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449843
Record name Tetrachlorobis(tetrahydrofuran)titanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrachlorobis(tetrahydrofuran)titanium(IV)

CAS RN

31011-57-1
Record name Tetrachlorobis(tetrahydrofuran)titanium
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrachlorobis(tetrahydrofuran)titanium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrachlorobis(tetrahydrofuran)titanium(IV)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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